methyl 5'-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylate
Overview
Description
Methyl 5'-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylate is a useful research compound. Its molecular formula is C21H15NO6S2 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.03407955 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex organic compounds with potential applications in pharmaceuticals and materials science is a primary area of research. For instance, Halim and Ibrahim (2022) detailed the synthesis of a novel compound through ring opening and closure reactions, revealing its high stability and potential for further application in materials science due to its favorable thermodynamic properties and hyperpolarizability measures (Halim & Ibrahim, 2022). Similarly, Pimenova et al. (2003) synthesized a related compound, highlighting its potential in the development of novel materials through its unique structural properties (Pimenova et al., 2003).
Radiolabeling and Biodistribution
Yu et al. (2003) explored the radiolabeling of a potential neuroprotective drug, demonstrating its ability to cross the blood-brain barrier and accumulate in cortical brain areas, suggesting its potential in neurology and drug delivery research (Yu et al., 2003).
Non-Linear Optical (NLO) Properties
The exploration of NLO properties in organic compounds is critical for developing advanced materials for optoelectronics. Halim and Ibrahim (2017) synthesized a novel compound, analyzing its electronic structure and NLO properties, indicating its application potential in optoelectronic devices (Halim & Ibrahim, 2017).
Molecular Mechanisms and Structure-Activity Relationship
Research by Das et al. (2009) on the structure-activity relationship and molecular mechanisms of a chromene derivative highlights the ongoing efforts to understand the interactions at the molecular level that could inform the design of more effective compounds in cancer therapy (Das et al., 2009).
Properties
IUPAC Name |
methyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6S2/c1-26-14-6-3-5-11-9-12(20(24)28-17(11)14)18(23)22-19-16(21(25)27-2)13(10-30-19)15-7-4-8-29-15/h3-10H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLHKKZYJMWQHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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